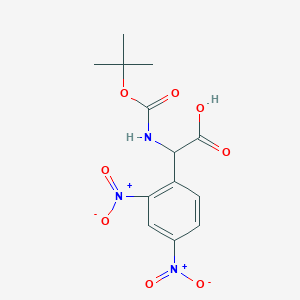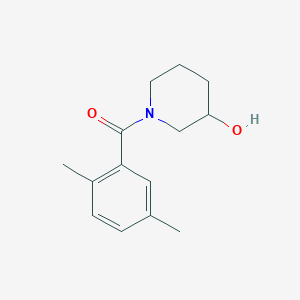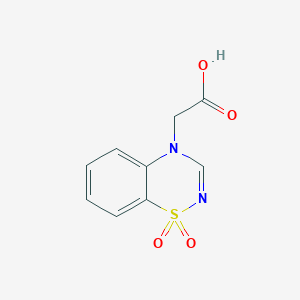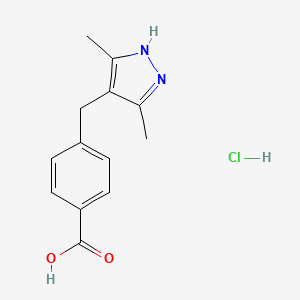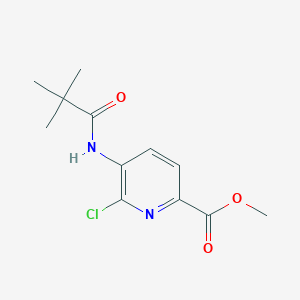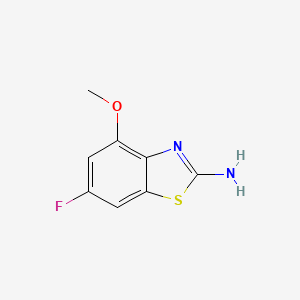
6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
“6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles that play a key role in the design of biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV−Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using density function theory .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and diverse. For example, the compound can be used to create Schiff base ligands through a reaction with 3-methoxy-2-hydroxybenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its molecular weight is approximately 168.191 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- This compound serves as a building block for the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing its versatility in organic synthesis. The compound undergoes condensation reactions with aldehydes and cyclic ketones to produce these derivatives, which are useful for Julia olefination. This demonstrates the compound's utility in the synthesis of complex organic molecules (Ghosh et al., 2009).
Biological and Pharmacological Activities
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial, anticancer, and cytotoxic activities. For instance, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives exhibited promising anticancer and antimicrobial properties against various human cancer cell lines, indicating the potential for therapeutic applications (Kumbhare et al., 2014).
Spectroscopic and Structural Analysis
- Spectroscopic characterization and crystallographic studies have been conducted on derivatives of 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine, providing detailed insights into their molecular structures and properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Al-Harthy et al., 2019).
Application in Dye and Pigment Synthesis
- The compound and its derivatives have been utilized in the synthesis of dyes and pigments, demonstrating their importance in industrial applications. For example, heterocyclic amines derived from benzothiazole were used to produce dyes coloring cellulose acetate in various hues, indicating the compound's role in the development of new materials with specific optical properties (Georgiadou & Tsatsaroni, 2002).
Antitumor and Antimicrobial Studies
- Studies on various derivatives have shown significant antitumor and antimicrobial activities, highlighting the potential of this compound as a precursor for developing new therapeutic agents. For instance, fluoro substituted sulphonamide benzothiazole compounds exhibited notable antimicrobial activity, suggesting their use in medical and pharmaceutical research (Jagtap et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have been shown to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial and antioxidant activities, which are attributed to its interactions with microbial enzymes and reactive oxygen species . Specifically, this compound can inhibit the activity of certain bacterial enzymes, leading to the disruption of microbial metabolic processes . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In bacterial cells, the compound has been found to inhibit cell growth and proliferation by interfering with essential metabolic pathways . In mammalian cells, this compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity . This inhibition can result in the disruption of metabolic pathways and the accumulation of metabolic intermediates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as antimicrobial and antioxidant activities . At high doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit or activate specific enzymes, leading to changes in the concentrations of metabolic intermediates and end products . These interactions can affect overall metabolic homeostasis and influence cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, with different effects observed in the cytoplasm, nucleus, or other organelles .
Propriétés
IUPAC Name |
6-fluoro-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQKEBRMDRHQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)


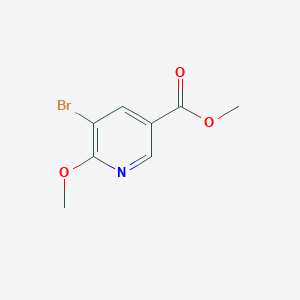
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)
